molecular formula C24H27N3O3S2 B2782194 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one CAS No. 690644-76-9

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2782194
CAS No.: 690644-76-9
M. Wt: 469.62
InChI Key: NNVKITVYNZDQGL-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines isoquinoline and benzothiolo pyrimidine moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Formation of Benzothiolo Pyrimidine Moiety: This moiety can be synthesized through a multi-step process involving the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds.

    Coupling of Moieties: The final step involves coupling the isoquinoline and benzothiolo pyrimidine moieties through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alkoxides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one
  • 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanone
  • 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butanone

Uniqueness

The uniqueness of this compound lies in its specific combination of isoquinoline and benzothiolo pyrimidine moieties, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-14-4-5-17-20(8-14)32-24-22(17)23(25-13-26-24)31-12-21(28)27-7-6-15-9-18(29-2)19(30-3)10-16(15)11-27/h9-10,13-14H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVKITVYNZDQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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